REACTION_CXSMILES
|
[C:1]([O:5]CCO)(=[O:4])[CH:2]=[CH2:3].CC1C(N=C=O)=CC([N:16]=[C:17]=[O:18])=CC=1.C([O-])(=O)C.C([O-])(=O)C.C([Sn+2]CCCC)CCC.COC1C=CC(O)=CC=1.C([C:52]1C=C(C)C=C(C(C)(C)C)[C:53]=1[OH:63])(C)(C)C>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:16][C:17]([O:63][CH2:53][CH3:52])=[O:18] |f:2.3.4,7.8|
|
Name
|
|
Quantity
|
232 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
|
Name
|
|
Quantity
|
174 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirring blade
|
Type
|
TEMPERATURE
|
Details
|
generated heat
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
once the disappearance of NCO absorption
|
Type
|
CUSTOM
|
Details
|
had been confirmed via an infrared absorption spectrum
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was removed
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.NC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |